Guadecitabine

Pharmacokinetics Drug Metabolism Prodrug Design

Guadecitabine (SGI-110) is a dinucleotide prodrug of decitabine engineered to resist cytidine deaminase degradation, providing prolonged half-life and extended decitabine exposure. This unique design overcomes resistance to first-generation HMAs and elicits stronger immunomodulatory responses (HLA class I/ICAM-1 upregulation), making it the preferred DNMT inhibitor for combination studies with immune checkpoint inhibitors and for elucidating HMA resistance pathways in AML/MDS models. Not for human use. For research applications only.

Molecular Formula C18H24N9O10P
Molecular Weight 557.4 g/mol
CAS No. 929901-49-5
Cat. No. B612196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuadecitabine
CAS929901-49-5
SynonymsSGI110;  SGI-110;  SGI 110;  S110;  Guadecitabine
Molecular FormulaC18H24N9O10P
Molecular Weight557.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC(=NC5=O)N)O
InChIInChI=1S/C18H24N9O10P/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30)/t7-,8-,9+,10+,11+,12+/m0/s1
InChIKeyGUWXKKAWLCENJA-WGWHJZDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Guadecitabine (SGI-110): A Next-Generation DNA Methyltransferase Inhibitor for Epigenetic Cancer Therapy


Guadecitabine (CAS 929901-49-5, SGI-110) is a second-generation DNA hypomethylating agent (HMA) and dinucleotide prodrug of decitabine [1]. It is composed of a decitabine (5-aza-2'-deoxycytidine) moiety linked via a phosphodiester bond to a deoxyguanosine moiety [2]. This unique dinucleotide structure confers resistance to degradation by cytidine deaminase (CDA), resulting in a longer plasma half-life and extended exposure to its active metabolite, decitabine, compared to first-generation HMAs like decitabine and azacitidine [3]. Guadecitabine is currently under investigation for the treatment of various hematologic malignancies and solid tumors, with multiple Phase III clinical trials completed or ongoing [4].

Why Guadecitabine Cannot Be Substituted with Decitabine or Azacitidine


Generic substitution with decitabine or azacitidine is not scientifically valid due to fundamental differences in molecular design and pharmacokinetic (PK) properties. Guadecitabine is a dinucleotide prodrug specifically engineered to overcome the rapid in vivo degradation of decitabine by cytidine deaminase (CDA) [1]. This resistance results in a significantly longer effective half-life and an extended exposure window for the active metabolite decitabine [2]. In contrast, intravenous decitabine has a very short half-life (typically <30 minutes) and a narrow therapeutic window, while azacitidine is a ribonucleoside analog with a distinct mechanism of RNA incorporation [3]. These PK differences translate to distinct pharmacodynamic profiles, including differential effects on DNA methylation and immune modulation, as demonstrated in head-to-head preclinical studies [4]. Therefore, substituting guadecitabine with another HMA would alter drug exposure, potentially impacting efficacy and toxicity, and is not supported by clinical or preclinical evidence.

Quantitative Differentiation of Guadecitabine vs. Comparator Hypomethylating Agents


Extended Decitabine Exposure: 4-Fold Longer Half-Life vs. IV Decitabine

Guadecitabine's dinucleotide structure confers resistance to cytidine deaminase (CDA), leading to a significantly longer half-life for its active metabolite, decitabine, compared to intravenously administered decitabine. This is a key differentiator from first-generation HMAs [1].

Pharmacokinetics Drug Metabolism Prodrug Design

Superior Immunomodulation: Stronger Upregulation of HLA Class I and ICAM-1 vs. Azacitidine

In a direct comparative in vitro study, guadecitabine and decitabine demonstrated a stronger DNA hypomethylating activity and subsequent immunomodulatory effect compared to azacitidine (AZA) [1]. Treatment with 1 µM of each agent in human melanoma and hematological cancer cells showed that guadecitabine and DAC led to a stronger up-regulation of HLA class I antigens and Intercellular Adhesion Molecule-1 (ICAM-1) compared to AZA [2].

Immuno-Oncology Epigenetics Cancer Immunotherapy

Higher Complete Response Rate in Relapsed/Refractory AML vs. Treatment Choice (Phase III ASTRAL-2 Trial)

In the Phase III ASTRAL-2 trial (NCT02920008) for patients with relapsed/refractory acute myeloid leukemia (AML), guadecitabine demonstrated a statistically significant improvement in complete response rates compared to a preselected treatment choice (TC) [1].

Acute Myeloid Leukemia Clinical Trial Response Rate

Trend for Improved Overall Survival in Subgroup with ≥4 Cycles of Treatment vs. Treatment Choice in Newly Diagnosed AML

A post hoc analysis of the Phase III ASTRAL-1 trial (NCT02348489) in patients with newly diagnosed AML unfit for intensive chemotherapy revealed a potential survival benefit for guadecitabine in the subgroup of patients who received at least four cycles of treatment [1].

Acute Myeloid Leukemia Overall Survival Clinical Trial

Overcoming Decitabine Resistance: Growth Inhibition in Cells with High CDA Levels and macroH2A1 Overexpression

A preclinical study in hepatocellular carcinoma (HCC) models demonstrated that guadecitabine retains its ability to inhibit growth in HCC cells that are resistant to decitabine due to high expression of cytidine deaminase (CDA) and the oncogenic histone variant macroH2A1 [1].

Drug Resistance Hepatocellular Carcinoma Cytidine Deaminase

Optimal Applications for Guadecitabine in Preclinical and Clinical Research


Investigating Mechanisms of Resistance to Hypomethylating Agents

Given its demonstrated ability to overcome resistance associated with high cytidine deaminase (CDA) expression and macroH2A1 overexpression [1], guadecitabine is the ideal tool compound for research focused on elucidating and circumventing resistance pathways to first-generation HMAs like decitabine and azacitidine. Studies comparing the epigenomic and transcriptomic effects of guadecitabine versus these agents in resistant cell line models or patient-derived xenografts (PDXs) can yield critical insights into the molecular basis of HMA failure.

Developing Combination Strategies with Cancer Immunotherapy

The preclinical finding that guadecitabine elicits a stronger immunomodulatory response than azacitidine—including upregulation of HLA class I and ICAM-1—positions it as a preferred HMA partner for combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), cancer vaccines, or adoptive cell therapies [2]. Research aiming to enhance the immunogenicity of 'cold' tumors or overcome immune evasion should prioritize guadecitabine in in vitro and in vivo combination studies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Extended Epigenetic Dosing

The unique pharmacokinetic profile of guadecitabine, characterized by a prolonged half-life of its active metabolite decitabine (~2.4 hours) and an extended therapeutic window (>8 hours) compared to intravenous decitabine [3], makes it a valuable tool for studying the relationship between sustained DNMT inhibition, DNA hypomethylation kinetics, and biological response. Researchers interested in optimizing epigenetic dosing schedules can use guadecitabine to model the effects of more continuous target engagement in various cancer models.

Preclinical Studies in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)

Guadecitabine has been extensively studied in Phase III clinical trials for AML and MDS, providing a wealth of clinical data to guide preclinical research [4]. It is a critical reagent for studies aiming to validate novel biomarkers of response (e.g., DNA methylation changes in LINE-1 elements), explore mechanisms of primary and secondary resistance in these diseases, or test new combination regimens with targeted therapies (e.g., venetoclax, IDH inhibitors) in established leukemia models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guadecitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.